molecular formula C21H22FNO B2569886 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one CAS No. 2320466-61-1

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one

Cat. No.: B2569886
CAS No.: 2320466-61-1
M. Wt: 323.411
InChI Key: DXCMZNZXUYGHGA-UHFFFAOYSA-N
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Description

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine substituent. This compound is part of the tropane alkaloid family, known for their significant biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing neurotransmission pathways .

Properties

IUPAC Name

1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO/c22-17-13-18-11-12-19(14-17)23(18)21(24)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCMZNZXUYGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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